molecular formula C14H17N5O B15065284 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B15065284
M. Wt: 271.32 g/mol
InChI Key: RYFVBMKXEOTJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 886496-03-3) is a pyrazolo-pyridine derivative characterized by two cyclopropyl substituents at positions 3 and 6, a methyl group at position 1, and a carbohydrazide moiety at position 2. Its molecular formula is C₁₉H₁₉N₅O, with a molecular weight of 333.39 g/mol .

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide

InChI

InChI=1S/C14H17N5O/c1-19-13-11(12(18-19)8-4-5-8)9(14(20)17-15)6-10(16-13)7-2-3-7/h6-8H,2-5,15H2,1H3,(H,17,20)

InChI Key

RYFVBMKXEOTJHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NN)C(=N1)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . This method yields the desired pyrazolopyridine derivative in high yields. Another approach involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo-Pyridine Derivatives

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions at positions 1, 3, 6, and modifications to the carbohydrazide group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (886496-03-3) 1-Me, 3-Cyclopropyl, 6-Cyclopropyl C₁₉H₁₉N₅O 333.39 High lipophilicity due to dicyclopropyl groups; discontinued availability.
6-(4-Methoxyphenyl)-3-methyl-1-phenyl analog (380193-14-6) 1-Ph, 3-Me, 6-(4-MeO-Ph) C₂₁H₁₉N₅O₂ 373.42 Aromatic substituents increase molecular weight; potential for π-π interactions.
6-Cyclopropyl-1,3-dimethyl analog (886496-15-7) 1-Me, 3-Me, 6-Cyclopropyl C₁₂H₁₅N₅O 245.28 Simplified structure; lower molecular weight may improve solubility.
1-(4-Fluorophenyl)-3,6-dimethyl analog (937598-58-8) 1-(4-F-Ph), 3-Me, 6-Me C₁₆H₁₄FN₅O 327.32 Fluorine enhances electronegativity and metabolic stability.
N′-Acetyl-3-methyl-1,6-diphenyl analog 1-Ph, 3-Me, 6-Ph, N′-Acetyl C₂₂H₂₀N₅O₂ 386.43 Acetylation reduces hydrazide reactivity; may alter pharmacokinetics.

Functional Group Variations

  • Carbohydrazide vs.
  • Hydrazide Derivatives : Schiff base formation (e.g., 4-(2-Benzylidenehydrazinyl) analogs ) introduces conjugated systems, which may enhance antimicrobial activity via metal chelation or DNA interaction.

Key Research Findings

  • Lipophilicity and Solubility : The dicyclopropyl groups in the target compound likely increase logP values compared to methyl or phenyl analogs, favoring membrane permeability but possibly limiting aqueous solubility .
  • Synthetic Accessibility : Analogs with fewer cyclopropyl groups (e.g., 6-Cyclopropyl-1,3-dimethyl ) are synthetically simpler, as cyclopropanation often requires specialized reagents.
  • Structure-Activity Relationships (SAR) : Aromatic substituents (e.g., 4-methoxyphenyl ) may enhance target binding via hydrophobic interactions, while electron-deficient groups (e.g., fluorine ) improve pharmacokinetic profiles.

Biological Activity

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

  • Chemical Formula : C14H17N5O
  • Molecular Weight : 271.314 g/mol
  • CAS Number : 7174099
  • Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit significant antimicrobial properties. In studies focusing on multi-drug resistant strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 16 to 24 µg/mL against various Candida species, showcasing its potential as an antifungal agent when compared to fluconazole (MIC = 20 µg/mL) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on disease-relevant protein kinases. A study reported the following IC50 values for related compounds in the pyrazolo[3,4-b]pyridine class:

CompoundTarget KinaseIC50 (µM)
3,6-Diamino-1H-pyrazolo[3,4-b]pyridineDYRK1A11
CDK50.41
GSK-31.5

These results suggest that modifications in the structure can lead to enhanced potency against specific targets .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through hemolysis tests and cytotoxicity assays. Preliminary findings indicate that the compound exhibits lower toxicity compared to standard drugs used in similar therapeutic contexts .

Pharmacodynamics

Time-kill kinetics assays have been employed to evaluate the pharmacodynamics of the compound against various bacterial strains. Results indicate a potent bactericidal effect with rapid action against pathogens such as Pseudomonas aeruginosa .

Case Study: Antifungal Activity

A specific study investigated the antifungal activity of several pyrazolo[3,4-b]pyridine derivatives. Among these, this compound was highlighted for its remarkable efficacy against Candida spp., with a percentage inhibition reaching up to 92.57% at optimal concentrations .

Research Findings on Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses have shown that the introduction of lipophilic chains enhances the permeability of these compounds through bacterial membranes. This modification has been linked to improved biological activity and efficacy in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine carbohydrazide derivatives, and how can they be adapted for 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of pyrazole precursors with aldehydes or nitriles, followed by functionalization. For example, pyrazolo[3,4-b]pyrazine derivatives are synthesized via hydrazine-mediated cyclization of aminopyrazine intermediates . Adapting this to the target compound would require introducing cyclopropyl groups at positions 3 and 6 using cyclopropanation reagents (e.g., Simmons-Smith reagents) and optimizing reaction conditions (solvent, temperature) to accommodate steric hindrance. Key intermediates like 6-amino-3-methyl-pyrazolo[3,4-b]pyridine-4-carbonitrile could serve as starting points .

Q. How are structural and purity analyses conducted for pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign protons and carbons to confirm substituent positions (e.g., cyclopropyl, methyl groups).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related pyrazolo[3,4-b]pyridine carbonitriles .
  • HPLC-PDA : Assess purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. What strategies address low yields in the cyclization steps of pyrazolo[3,4-b]pyridine synthesis?

  • Methodology :

  • Solvent Optimization : Replace ethanol with high-boiling solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Catalysis : Use iodine or Lewis acids (e.g., ZnCl₂) to facilitate cyclization, as seen in pyrazolo[3,4-c]pyrazole synthesis .
  • Microwave Assistance : Reduce reaction time and improve yield, as applied in pyridazine derivatives (e.g., 3,6-di(pyridin-2-yl)pyridazines) .
    • Data Contradiction : If cyclization fails despite these adjustments, re-evaluate precursor stability (e.g., azide intermediates may decompose under heat) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrazolo[3,4-b]pyridine carbohydrazides?

  • Methodology :

  • Functional Group Variation : Replace cyclopropyl with other substituents (e.g., aryl, alkyl) to modulate lipophilicity and electronic effects.
  • Biological Assays : Test antimicrobial activity against Gram-positive/negative bacteria and fungi, using streptomycin/clotrimazole as controls. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) often show enhanced activity .
  • Computational Modeling : Perform DFT calculations to correlate substituent effects with bioactivity, as done for pyrazole-4-carboxylic acid derivatives .

Q. What analytical challenges arise in characterizing cyclopropyl-containing pyrazolo[3,4-b]pyridines, and how are they resolved?

  • Methodology :

  • Spectral Overlaps : Cyclopropyl protons (δ ~0.5–1.5 ppm) may overlap with methyl groups. Use 2D NMR (COSY, HSQC) to differentiate signals .
  • Thermal Instability : Monitor decomposition via TGA-DSC and adjust storage conditions (e.g., inert atmosphere, low temperature) .

Data Interpretation and Optimization

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectral data?

  • Methodology :

  • Re-optimize Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT simulations.
  • Experimental Validation : Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) to identify systematic errors .

Q. What steps ensure reproducibility in multi-step syntheses of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Intermediate Characterization : Isolate and validate each intermediate (e.g., azides, hydrazides) via LC-MS and NMR before proceeding.
  • Standardized Protocols : Document reaction conditions (e.g., molar ratios, reflux times) rigorously, as seen in pyrazolo[3,4-d]pyrimidine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.